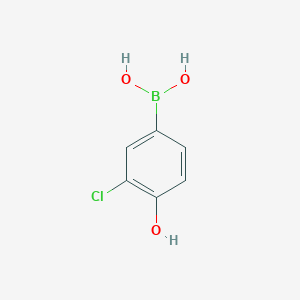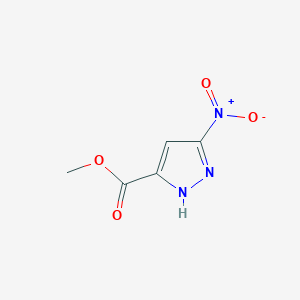
methyl 5-nitro-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
Methyl 5-nitro-1H-pyrazole-3-carboxylate is a compound with the molecular formula C5H5N3O4 . It is a solid substance that appears pale-yellow to yellow-brown in color .
Synthesis Analysis
The synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate and its analogues has been discussed in several studies . One approach involves the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of methyl 5-nitro-1H-pyrazole-3-carboxylate can be represented by the InChI code1S/C5H5N3O4/c1-12-5(9)3-2-4(7-6-3)8(10)11/h2H,1H3,(H,6,7) . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
Methyl 5-nitro-1H-pyrazole-3-carboxylate participates in various chemical reactions. For instance, it can undergo a [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . It can also participate in a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
Methyl 5-nitro-1H-pyrazole-3-carboxylate is a solid substance . It has a molecular weight of 171.11 . The compound is stored in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique
- Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
- Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .
- Investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of utmost relevance .
- Pyrazole derivatives have broad applications in the pharmaceutical industry . They exhibit a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Organic and Medicinal Chemistry
Pharmaceutical Industry
Pain Management
- Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .
- Pyrazoles have applications in agrochemistry . They are used in the synthesis of bioactive chemicals and reactions in various media .
Chemical Synthesis
Agrochemistry
Disease Treatment
- “Methyl 5-nitro-1H-pyrazole-3-carboxylate” is stored in a sealed, dry environment at 2-8°C . This suggests that it may have applications in environments that require stable compounds under specific storage conditions .
- Methyl 5-Bromo-1H-pyrazole-3-carboxylate, a related compound, can be used as Dihydroorotate dehydrogenase (DHODH) inhibitors to treat diseases . This suggests that “methyl 5-nitro-1H-pyrazole-3-carboxylate” might also have potential applications in disease treatment.
- Indole derivatives, which are structurally similar to pyrazole derivatives, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “methyl 5-nitro-1H-pyrazole-3-carboxylate” might also exhibit similar biological activities.
Storage and Shipping
Disease Treatment
Biological Activities
Safety And Hazards
Methyl 5-nitro-1H-pyrazole-3-carboxylate is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 5-nitro-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(9)3-2-4(7-6-3)8(10)11/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTINMTPELZSAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361632 | |
| Record name | methyl 5-nitro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-nitro-1H-pyrazole-3-carboxylate | |
CAS RN |
181585-93-3 | |
| Record name | methyl 5-nitro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-nitro-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

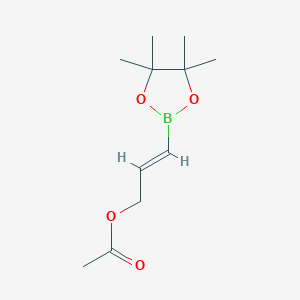
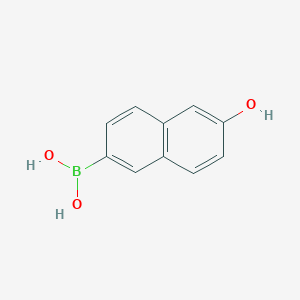
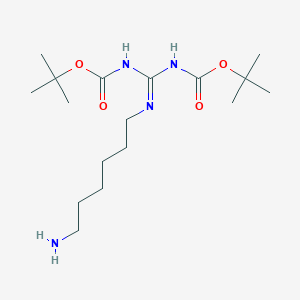
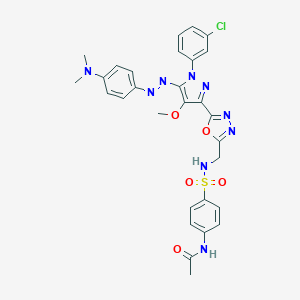
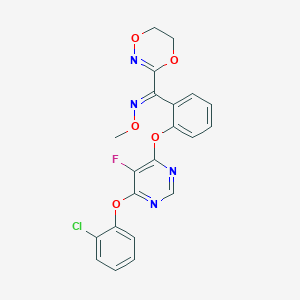
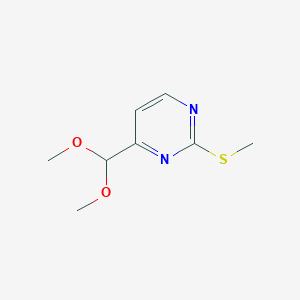
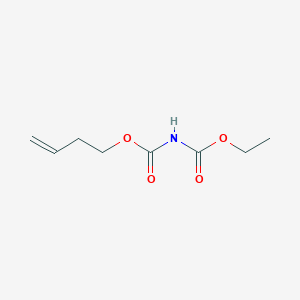
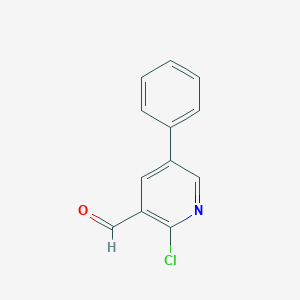
![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
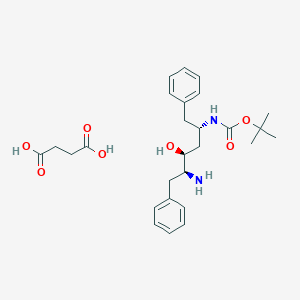
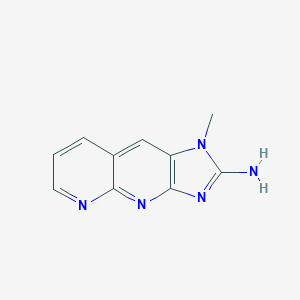
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)

